3-amino-1,2-dimethyl-1H-3,1-benzimidazol-3-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-1,2-dimethyl-1H-3,1-benzimidazol-3-ium is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1,2-dimethyl-1H-3,1-benzimidazol-3-ium typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of o-phenylenediamine with carboxylic acids or their derivatives, followed by methylation and amination steps .
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common to achieve efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
3-amino-1,2-dimethyl-1H-3,1-benzimidazol-3-ium undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups like halogens or alkyl groups .
Scientific Research Applications
3-amino-1,2-dimethyl-1H-3,1-benzimidazol-3-ium has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: It has potential therapeutic applications due to its biological activity, including antimicrobial and anticancer properties.
Industry: It is used in the development of materials with specific properties, such as dyes and polymers
Mechanism of Action
The mechanism of action of 3-amino-1,2-dimethyl-1H-3,1-benzimidazol-3-ium involves its interaction with various molecular targets. It can bind to enzymes and proteins, altering their activity and leading to biological effects. The pathways involved often include inhibition of enzyme activity or disruption of protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzimidazole derivatives such as:
- 1,3-dimethyl-1H-benzimidazol-3-ium
- 2-chloro-1,3-dimethyl-1H-benzimidazol-3-ium
- 4-(1,3-dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine .
Uniqueness
What sets 3-amino-1,2-dimethyl-1H-3,1-benzimidazol-3-ium apart is its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C9H12N3+ |
---|---|
Molecular Weight |
162.21 g/mol |
IUPAC Name |
2,3-dimethylbenzimidazol-3-ium-1-amine |
InChI |
InChI=1S/C9H12N3/c1-7-11(2)8-5-3-4-6-9(8)12(7)10/h3-6H,10H2,1-2H3/q+1 |
InChI Key |
WFONGJSWYLOHKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=[N+](C2=CC=CC=C2N1N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.